molecular formula C15H13N5O3 B11654093 6-Amino-3-ethyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-ethyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11654093
M. Wt: 311.30 g/mol
InChI Key: JOCQPZVPHLJNPP-UHFFFAOYSA-N
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Description

6-Amino-3-ethyl-4-(2-nitrophenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as amino, nitro, and cyano, contributes to its reactivity and potential for forming derivatives with significant biological activities.

Preparation Methods

The synthesis of 6-amino-3-ethyl-4-(2-nitrophenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of ethyl acetoacetate, hydrazine hydrate, malononitrile, and 2-nitrobenzaldehyde in the presence of a catalyst. The reaction is usually carried out under reflux conditions in ethanol or water as a solvent. The catalyst can vary, with examples including piperidine, triethylamine, or even more environmentally friendly options like choline chloride-based deep eutectic solvents .

Chemical Reactions Analysis

6-Amino-3-ethyl-4-(2-nitrophenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions due to the presence of multiple reactive sites. Some common reactions include:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for 6-amino-3-ethyl-4-(2-nitrophenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves the blockade of L-type calcium channels. This action leads to vasorelaxation by preventing calcium ions from entering vascular smooth muscle cells, thereby reducing muscle contraction and lowering blood pressure. Docking studies have shown that the compound interacts with two possible sites on the L-type calcium channel, exhibiting better affinity than some existing calcium channel blockers .

Comparison with Similar Compounds

Similar compounds to 6-amino-3-ethyl-4-(2-nitrophenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile include other pyrano[2,3-c]pyrazole derivatives, such as:

The uniqueness of 6-amino-3-ethyl-4-(2-nitrophenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific substitution pattern, which may confer distinct biological activities and reactivity compared to its analogs .

Properties

Molecular Formula

C15H13N5O3

Molecular Weight

311.30 g/mol

IUPAC Name

6-amino-3-ethyl-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C15H13N5O3/c1-2-10-13-12(8-5-3-4-6-11(8)20(21)22)9(7-16)14(17)23-15(13)19-18-10/h3-6,12H,2,17H2,1H3,(H,18,19)

InChI Key

JOCQPZVPHLJNPP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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